molecular formula C26H25N3 B12576079 Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- CAS No. 282538-21-0

Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)-

Katalognummer: B12576079
CAS-Nummer: 282538-21-0
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: LGVYRIGEYJHTJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This particular compound is characterized by the presence of a diphenylmethyl group, a methyl group, and a pyrrolidinyl group attached to the quinazoline core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzonitrile with guanidine under heating conditions to form the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can interfere with cancer cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylmethyl group, in particular, enhances its lipophilicity and potential interactions with biological targets.

Eigenschaften

CAS-Nummer

282538-21-0

Molekularformel

C26H25N3

Molekulargewicht

379.5 g/mol

IUPAC-Name

2-benzhydryl-6-methyl-4-pyrrolidin-1-ylquinazoline

InChI

InChI=1S/C26H25N3/c1-19-14-15-23-22(18-19)26(29-16-8-9-17-29)28-25(27-23)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-15,18,24H,8-9,16-17H2,1H3

InChI-Schlüssel

LGVYRIGEYJHTJX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(N=C2N3CCCC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.